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molecular formula C11H12Br2O2 B8311536 4-Bromo-2-bromomethyl-benzoic acid isopropyl ester

4-Bromo-2-bromomethyl-benzoic acid isopropyl ester

Cat. No. B8311536
M. Wt: 336.02 g/mol
InChI Key: MDQWOLUJLKLORI-UHFFFAOYSA-N
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Patent
US07226951B2

Procedure details

A solution of 4-bromo-2-methyl-benzoic acid isopropyl ester (Intermediate 117, 6.12 g, 23.8 mmol) in carbon tetrachloride (120 mL) was treated with N-bromosuccinimide (4.6 g, 26.18 mmol) and 2,2′-azobisisobutyronitrile (0.6 g) and the resulting reaction mixture was refluxed overnight. It was cooled to ambient temperature, the solids were filtered off and washed with 1:1 hexane:diethyl ether, and the filtrate and washings were evaporated in vacuo to afford an oil (5.1 g, 64%) that was used as such for the next step.
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5](=[O:14])[C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:7]=1[CH3:13])([CH3:3])[CH3:2].[Br:15]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[CH:1]([O:4][C:5](=[O:14])[C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:7]=1[CH2:13][Br:15])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
6.12 g
Type
reactant
Smiles
C(C)(C)OC(C1=C(C=C(C=C1)Br)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C1=C(C=C(C=C1)Br)C)=O
Name
Quantity
4.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.6 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed with 1:1 hexane
CUSTOM
Type
CUSTOM
Details
diethyl ether, and the filtrate and washings were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(C1=C(C=C(C=C1)Br)CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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